

Introduction: The Strategic Importance of the Indazole Scaffold

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Compound of Interest

Compound Name: *tert-Butyl 7-amino-1H-indazole-1-carboxylate*

Cat. No.: B169926

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The indazole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and analgesic properties.[1]

The subject of this guide, **tert-butyl 7-amino-1H-indazole-1-carboxylate**, is a strategically designed synthetic intermediate. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose: it protects the indazole nitrogen from unwanted side reactions and modulates the electronic properties of the ring system. The 7-amino group provides a crucial synthetic handle for subsequent diversification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This combination makes it an invaluable precursor for targeted therapies, particularly in the development of kinase inhibitors.[2]

Physicochemical and Structural Properties

The precise physicochemical properties of a molecule are critical for its handling, reaction optimization, and formulation. Below is a summary of the key characteristics of **tert-butyl 7-amino-1H-indazole-1-carboxylate**.

Molecular Structure

The foundational structure consists of the 1H-indazole ring system, functionalized with an amino group at the C7 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position.

Caption: Chemical structure of **tert-butyl 7-amino-1H-indazole-1-carboxylate**.

Data Summary

The following table summarizes the key quantitative data for the molecule. As this specific isomer is not widely cataloged, the molecular formula and weight are calculated, and properties of the isomeric tert-butyl 5-amino-1H-indazole-1-carboxylate are provided for reference.

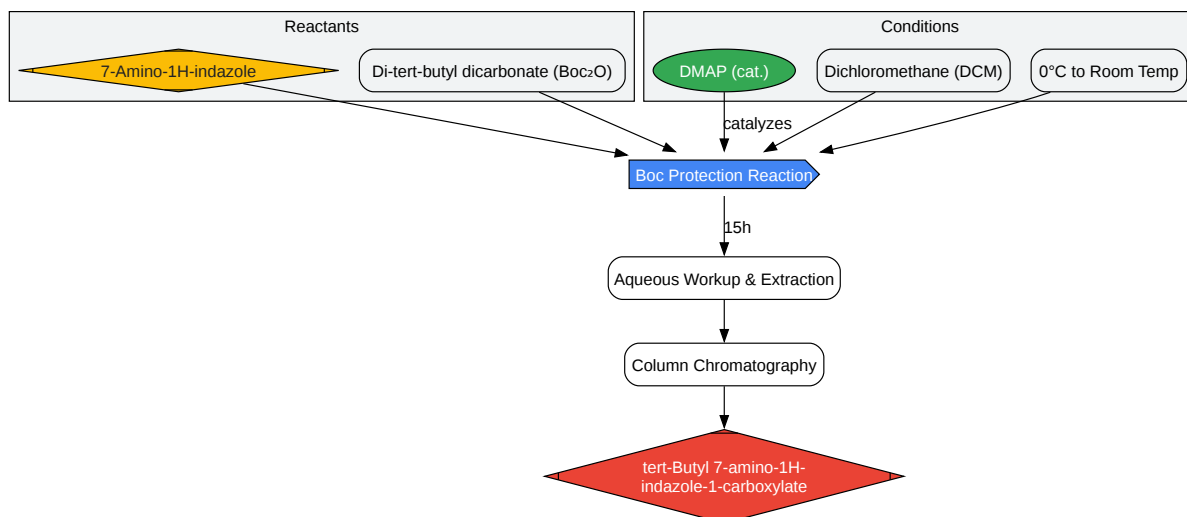
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₂	Calculated
Molecular Weight	233.27 g/mol	Calculated[3]
CAS Number	Not available	N/A
Appearance	Solid (Expected)	Inferred
Boiling Point (Predicted)	395.3 ± 34.0 °C	Predicted for isomer[2]
Density (Predicted)	1.24 ± 0.1 g/cm ³	Predicted for isomer[2]
pKa (Predicted)	3.08 ± 0.10	Predicted for isomer[2]
Storage Temperature	2-8°C, protect from light	Recommended for isomer[2][4]

Synthesis and Mechanistic Pathway

The most direct and reliable method for preparing **tert-butyl 7-amino-1H-indazole-1-carboxylate** is through the N-protection of the commercially available starting material, 7-amino-1H-indazole.

Reaction Scheme

The synthesis involves the reaction of 7-amino-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base.



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Caption: Synthetic workflow for Boc-protection of 7-amino-1H-indazole.

Experimental Protocol

This protocol is adapted from established procedures for the Boc-protection of similar aminoindazole scaffolds.[5][6]

- Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-amino-1H-indazole (1.0 eq.).

- **Dissolution:** Dissolve the starting material in anhydrous dichloromethane (DCM).
- **Catalyst Addition:** Add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of Boc₂O.
- **Reagent Addition:** Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the cooled mixture.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water and brine to remove water-soluble impurities and residual DMAP.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **tert-butyl 7-amino-1H-indazole-1-carboxylate**.

Mechanistic Rationale

The Boc-protection of the indazole nitrogen is a classic nucleophilic acyl substitution.

- **Causality of Reagent Choice:**
 - **Boc₂O:** This is the standard reagent for introducing the Boc protecting group. It is electrophilic and reacts readily with nucleophiles.
 - **DMAP:** While the indazole nitrogen is nucleophilic, DMAP acts as a superior acylation catalyst. It first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself, accelerating the reaction with the less nucleophilic N1 of the indazole ring.

- DCM: A common, relatively non-polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.
- Low Temperature: Starting the reaction at 0°C mitigates potential side reactions and ensures controlled addition of the Boc group. The N1 position is generally favored for acylation over the exocyclic amino group in indazoles under these conditions due to electronic and steric factors, though optimization may be required to ensure selectivity.^[5]
^[6]

Spectroscopic Characterization Profile

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The expected data are as follows:

- ¹H NMR: The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.6-1.7 ppm. Aromatic protons on the indazole core will appear in the δ 6.5-8.0 ppm region. The protons of the NH₂ group will appear as a broad singlet.
- ¹³C NMR: The spectrum will display signals for the quaternary carbons of the Boc group (~82 ppm for C(CH₃)₃ and ~150 ppm for the carbonyl), along with distinct signals for the aromatic carbons of the indazole ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is expected to show the protonated molecular ion [M+H]⁺ at m/z 234. A prominent fragment ion at m/z 134, corresponding to the loss of the Boc group ([M-Boc+H]⁺), is a key diagnostic peak.^[2]
- Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amino group (~3300-3500 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl group (~1725 cm⁻¹).

Applications in Drug Development and Organic Synthesis

tert-Butyl 7-amino-1H-indazole-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its bifunctional nature.

- **Orthogonal Reactivity:** The Boc-protected N1 nitrogen is stable under a wide range of conditions, allowing for selective chemistry to be performed on the 7-amino group. The amino group serves as a nucleophile or can be transformed into other functional groups.
- **Amide Coupling:** The primary amine can readily undergo coupling reactions with carboxylic acids (using reagents like EDC/HOBt or HATU) to form amide bonds, a cornerstone of medicinal chemistry for building larger, more complex molecules.
- **Precursor to Kinase Inhibitors:** Many kinase inhibitors feature a substituted indazole core. This building block allows for the introduction of pharmacophoric elements at the 7-position, which can be directed towards the solvent-exposed region of an enzyme's active site.^[2]
- **Deprotection:** The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid in DCM), revealing the N1-H of the indazole ring for further functionalization if required, providing synthetic flexibility.

Safety, Handling, and Storage

As a research chemical, **tert-butyl 7-amino-1H-indazole-1-carboxylate** should be handled with care, following standard laboratory safety protocols.

- **Personal Protective Equipment (PPE):** Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.^[7]
- **Handling:** Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.^[8] Avoid contact with skin and eyes.^[7] Wash hands thoroughly after handling.
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.^[8] The parent amine is noted to be air-sensitive, and related isomers are stored under inert gas and protected from light.^{[2][8]} Therefore, storing this compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
- **Toxicity:** While specific toxicity data is unavailable, related aminoindazoles are harmful if swallowed and can cause skin and eye irritation.^{[3][9]} Assume this compound has similar properties.

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